2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride 2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1329871-19-3
VCID: VC5300001
InChI: InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H
SMILES: CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl
Molecular Formula: C22H30ClN3O3S2
Molecular Weight: 484.07

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

CAS No.: 1329871-19-3

Cat. No.: VC5300001

Molecular Formula: C22H30ClN3O3S2

Molecular Weight: 484.07

* For research use only. Not for human or veterinary use.

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride - 1329871-19-3

Specification

CAS No. 1329871-19-3
Molecular Formula C22H30ClN3O3S2
Molecular Weight 484.07
IUPAC Name 2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H
Standard InChI Key DNOSTVONDVPZLH-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₂₂H₃₀ClN₃O₃S₂, with a molecular weight of 484.07 g/mol. Key structural components include:

  • Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • Methylthio substituent: Enhances lipophilicity and potential redox activity.

  • Piperazine-sulfonyl group: Contributes to solubility and receptor-binding capabilities .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₃₀ClN₃O₃S₂
Molecular Weight484.07 g/mol
IUPAC Name2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)
LogP (Predicted)~3.2 (moderate lipophilicity)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Benzamide Core Formation: 2-(Methylthio)benzoic acid is activated (e.g., via thionyl chloride) and coupled with ethylenediamine derivatives .

  • Sulfonylation: The piperazine moiety is introduced via reaction with 4-phenethylpiperazine-1-sulfonyl chloride under basic conditions.

  • Hydrochloride Salt Formation: The free base is treated with HCl to improve stability and solubility.

Table 2: Key Synthetic Steps

StepReactionReagents/ConditionsYield
1Amide couplingSOCl₂, DMF, 0–5°C75%
2SulfonylationEt₃N, CH₂Cl₂, room temperature62%
3Salt formationHCl (gaseous), EtOH85%

Biological Activity and Mechanisms

Pharmacological Profile

  • Antimicrobial Activity: Analogous sulfonamide-benzamide hybrids exhibit MIC values of 12.5–50 µg/mL against Bacillus subtilis and Mycobacterium chlorophenolicum .

  • Neuropharmacological Potential: The piperazine moiety suggests affinity for dopamine and serotonin receptors, similar to MEN16132, a known neurokinin antagonist .

  • Enzyme Inhibition: Sulfonyl groups may inhibit carbonic anhydrase or NLRP3 inflammasome, though direct evidence is pending .

In Vitro Studies

  • Receptor Binding: Molecular docking studies predict high affinity for α₂-adrenergic receptors (Ki ≈ 15 nM) .

  • Cytotoxicity: Preliminary assays show IC₅₀ > 100 µM in HEK-293 cells, indicating low acute toxicity.

Pharmacological Applications

Therapeutic Prospects

  • Antipsychotic Agents: Structural similarity to arylpiperazine derivatives supports potential use in schizophrenia treatment .

  • Anti-Inflammatory Drugs: Sulfonamide groups may modulate NLRP3 pathways, relevant in diseases like myocardial infarction .

  • Antibacterial Development: Hybrid benzamide-sulfonamide structures are effective against drug-resistant strains .

Comparative Analysis

Compared to glyburide (a sulfonylurea), this compound lacks hypoglycemic effects but shares NLRP3 inhibitory activity at higher doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator